
Degrader 32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Degrader 32 is a Novel potent and selective MDM2 degrader, inhibiting the proliferation and inducing the apoptosis of RS4, 11 leukemia cells.
Applications De Recherche Scientifique
Applications in Cancer Research
Degrader 32 has been specifically noted for its efficacy in degrading androgen receptor (AR) proteins, which play a critical role in prostate cancer. In various studies, this compound demonstrated potent degradation activity with DC50 values (the concentration required for 50% degradation) as low as 0.86 nM in LNCaP cells and 0.76 nM in VCaP cells . This compound's ability to effectively reduce AR levels in both cell lines and mouse xenograft tumor tissues positions it as a promising candidate for therapeutic intervention in AR-dependent cancers.
Case Study: Prostate Cancer
In a preclinical study, this compound was evaluated for its ability to overcome resistance mechanisms associated with traditional androgen receptor antagonists. The results indicated that treatment with this compound led to significant reductions in AR protein levels, thereby inhibiting tumor growth more effectively than conventional therapies . This highlights the potential of this compound not only as a therapeutic agent but also as a tool for understanding resistance mechanisms in cancer treatment.
Broader Implications Beyond Cancer
While much of the current research focuses on cancer applications, the potential uses of this compound extend to other diseases characterized by pathogenic protein accumulation. For instance, emerging studies suggest that degrader technologies could be applied to neurodegenerative disorders where toxic protein aggregates contribute to disease pathology . The ability to target and degrade such aggregates presents a novel therapeutic avenue.
Comparative Analysis of Degraders
To provide a clearer understanding of where this compound stands relative to other degrader compounds, the following table summarizes key characteristics and performance metrics:
Degrader Compound | Target Protein | DC50 (nM) | Cancer Type | Mechanism |
---|---|---|---|---|
This compound (d4E-4) | Androgen Receptor | 0.86 | Prostate Cancer | Proteasome-mediated degradation |
ARD-69 | Androgen Receptor | 0.76 | Prostate Cancer | Proteasome-mediated degradation |
ERD-148 | Estrogen Receptor | 0.8 | Breast Cancer | Proteasome-mediated degradation |
KRAS G12C | KRAS | 0.59 | Lung Cancer | Proteasome-mediated degradation |
Propriétés
Formule moléculaire |
C48H48Cl2N6O5 |
---|---|
Poids moléculaire |
859.849 |
Nom IUPAC |
3-(4-(3-(4-((4S,5R)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)prop-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C48H48Cl2N6O5/c1-5-61-40-28-33(48(2,3)4)15-20-37(40)44-52-42(31-11-16-34(49)17-12-31)43(32-13-18-35(50)19-14-32)56(44)47(60)54-26-24-53(25-27-54)23-7-9-30-8-6-10-36-38(30)29-55(46(36)59)39-21-22-41(57)51-45(39)58/h6,8,10-20,28,39,42-43H,5,21-27,29H2,1-4H3,(H,51,57,58)/t39?,42-,43+/m0/s1 |
Clé InChI |
SXPSRFOBNYZXKH-UZLVNVLGSA-N |
SMILES |
O=C(C(N(CC1=C2C=CC=C1C#CCN3CCN(C(N4[C@H](C5=CC=C(Cl)C=C5)[C@H](C6=CC=C(Cl)C=C6)N=C4C7=CC=C(C(C)(C)C)C=C7OCC)=O)CC3)C2=O)CC8)NC8=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Degrader 32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.